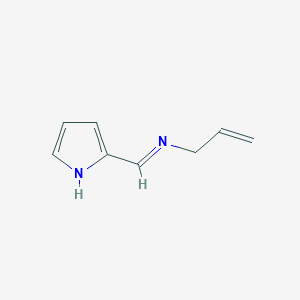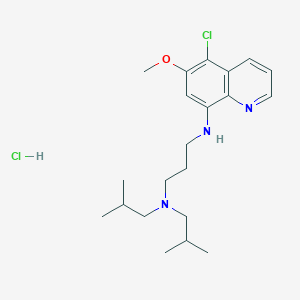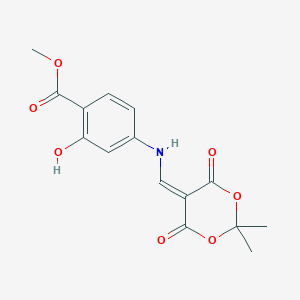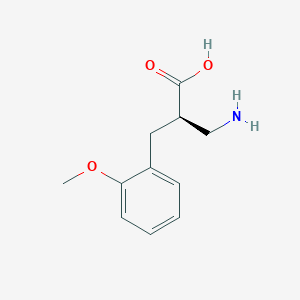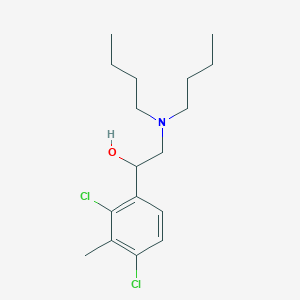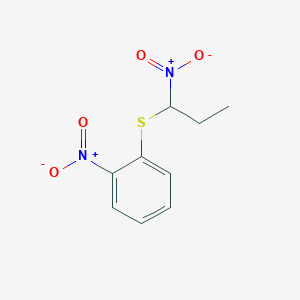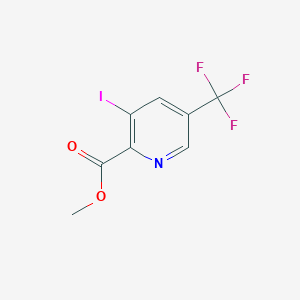
Methyl 3-iodo-5-(trifluoromethyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-iodo-5-(trifluoromethyl)picolinate is an organic compound with the molecular formula C8H5F3INO2 It is a derivative of picolinic acid, featuring an iodine atom and a trifluoromethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-5-(trifluoromethyl)picolinate typically involves the iodination of a precursor compound. One common method is the lithiation of a suitable precursor followed by iodination. For example, the lithiation of 3-(trifluoromethyl)picolinic acid methyl ester can be achieved using a strong base like n-butyllithium, followed by the addition of iodine to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, as well as the use of continuous flow reactors to control reaction conditions more precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-5-(trifluoromethyl)picolinate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst and a boron reagent under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as amino or thiol derivatives.
Coupling Reactions: Products include biaryl compounds formed by coupling with aryl boronic acids.
Scientific Research Applications
Methyl 3-iodo-5-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to new drugs with improved efficacy and safety profiles.
Industry: It can be used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-5-(trifluoromethyl)picolinate depends on its application. In chemical reactions, the iodine atom and trifluoromethyl group influence the reactivity and selectivity of the compound. The trifluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of derivatives, making them more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-5-(trifluoromethyl)picolinate: Similar structure but with a fluorine atom instead of iodine.
Methyl 3-(trifluoromethyl)picolinate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Uniqueness
Methyl 3-iodo-5-(trifluoromethyl)picolinate is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct reactivity and properties. The iodine atom allows for versatile substitution reactions, while the trifluoromethyl group enhances stability and lipophilicity, making it valuable in the synthesis of complex molecules and potential pharmaceuticals.
Properties
Molecular Formula |
C8H5F3INO2 |
|---|---|
Molecular Weight |
331.03 g/mol |
IUPAC Name |
methyl 3-iodo-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5F3INO2/c1-15-7(14)6-5(12)2-4(3-13-6)8(9,10)11/h2-3H,1H3 |
InChI Key |
DVLGIPFNEDGLOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


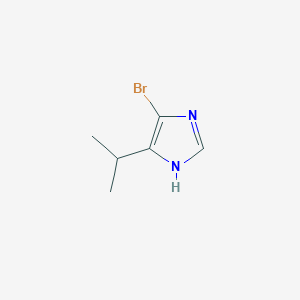
![3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one](/img/structure/B13986944.png)


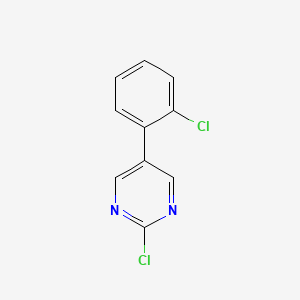

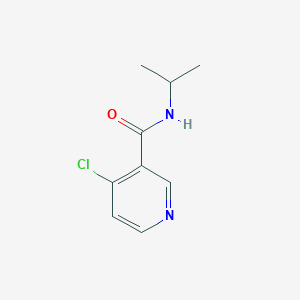
![3-Methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13986968.png)
